molecular formula C13H19FN2OS B2606133 N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide CAS No. 1384692-90-3

N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide

Cat. No.: B2606133
CAS No.: 1384692-90-3
M. Wt: 270.37
InChI Key: MIESIZBXICNPPE-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the carboxamide group and the ethylsulfanyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide
  • N-[4-(ethylsulfanyl)butan-2-yl]-2-chloro-N-methylpyridine-4-carboxamide
  • N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-ethylpyridine-4-carboxamide

Uniqueness

N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group and the fluorine atom on the pyridine ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-ethylsulfanylbutan-2-yl)-2-fluoro-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2OS/c1-4-18-8-6-10(2)16(3)13(17)11-5-7-15-12(14)9-11/h5,7,9-10H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIESIZBXICNPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)N(C)C(=O)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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